3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
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Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Fmoc group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Oxidation and functionalization: The bicyclic core is then oxidized to introduce the ketone functionality at the 9-position, followed by carboxylation to introduce the carboxylic acid group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production
Chemical Reactions Analysis
Types of Reactions
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine group, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Free amine derivatives.
Scientific Research Applications
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but lacks the ketone group at the 9-position.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing bicyclic compound used in organic synthesis.
Uniqueness
3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the bicyclic core with a ketone and carboxylic acid functionality. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-22-15-9-14(23(27)28)10-16(22)12-25(11-15)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNPYMSZGVMCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CN(CC1C2=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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